molecular formula C14H19ClN2O3S B1328622 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide CAS No. 942474-57-9

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide

Cat. No.: B1328622
CAS No.: 942474-57-9
M. Wt: 330.8 g/mol
InChI Key: WNLJSKKUOGWLEI-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide is a chemical compound with the molecular formula C14H18ClNO4S It is known for its unique structure, which includes a piperidine ring substituted with a carboxamide group and a chloromethylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methyl-4-(methylsulfonyl)aniline with piperidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-4-piperidinecarboxylic acid
  • 4-Methyl-4-piperidinecarboxylic acid hydrochloride
  • 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid

Uniqueness

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloromethylsulfonylphenyl group with a piperidine ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-9-7-12(11(15)8-13(9)21(2,19)20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJSKKUOGWLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153507
Record name 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-57-9
Record name 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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